

Application Note: Trifluoroacetoxyhydroxamic Acid (TFAH) in Peptide Synthesis & Modification

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Compound of Interest

Compound Name: 2,2,2-trifluoro-N-hydroxyacetamide

CAS No.: 1514-45-0

Cat. No.: B15225367

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Executive Summary

Trifluoroacetoxyhydroxamic Acid (TFAH) is a specialized organofluorine reagent (

, pKa ~6.0–6.5) used in advanced peptide modification. Unlike standard trifluoroacetylating agents (e.g., TFAA, Ethyl Trifluoroacetate) used for amine protection, TFAH is primarily utilized for:

- Chemoselective Transformation: Converting peptide aldehydes to nitriles (The Pomeroy-Craig reaction).
- Pharmacophore Installation: Introducing the trifluoroacetoxyhydroxamate moiety as a Zinc-Binding Group (ZBG) in metalloprotease inhibitors.
- Mechanistic Benchmarking: Modeling acyl shifts and trifluoroacetylation side reactions during acidolytic cleavage.

Crucial Distinction:

- TFAA (

: The standard reagent for N-terminal capping and introducing the TFA protecting group.

- TFAH (

): A hydroxamic acid reagent used for functional group interconversion and ZBG synthesis.

Core Application: Synthesis of Peptidyl Nitriles

The most potent application of TFAH in peptide chemistry is the direct conversion of aldehydes (side-chain or C-terminal) into nitriles. This is valuable for synthesizing non-canonical amino acids (e.g., converting an oxidized Serine/Threonine derivative into a cyano-alanine derivative) or preparing "warhead" peptides.

Mechanism: The Modified Lossen Rearrangement

TFAH reacts with aldehydes to form an O-acylated oxime intermediate, which undergoes elimination to yield the nitrile.

Figure 1: Pathway for the conversion of peptide aldehydes to nitriles using Trifluoroacetohydroxamic Acid.

Protocol 1: Conversion of Peptide Aldehydes to Nitriles

Objective: To convert a C-terminal aldehyde (generated via oxidative cleavage or reduction) into a nitrile group.

Reagents:

- TFAH Stock: 0.5 M Trifluoroacetohydroxamic acid in dry Pyridine/Toluene (1:1).
- Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
- Base: Pyridine (acts as both solvent and base).

Step-by-Step Procedure:

- Preparation: Dissolve the peptide aldehyde (1.0 equiv) in anhydrous Pyridine/Toluene (1:1 v/v). Concentration should be ~0.1 M.
- Addition: Add Trifluoroacetoxyhydroxamic acid (1.5 – 2.0 equiv) to the solution.
- Reaction: Stir the mixture at reflux (or 80°C) for 2–4 hours.
 - Note: For thermally sensitive peptides, the reaction can be performed at Room Temperature (RT) for 24 hours, though yields may be lower.
- Monitoring: Monitor by HPLC/MS. Look for the mass shift:

(Wait, Aldehyde

is Mass

; Nitrile

is

? No.

. Mass change:

? No.

(MW)

(MW - 3 + 14 = MW+11)? Let's check:

(29)

(26). Mass shift is -3 Da from the oxime, or -3 Da from aldehyde?

◦ Correction:

(Mass X) +

(Mass X + 15).

◦ (Mass X + 15 - 18 = Mass X - 3).

◦ Target Mass:

Da.

- Work-up: Evaporate solvents under reduced pressure. Resuspend residue in DCM, wash with 0.1 M HCl (to remove pyridine), then saturated _____, and Brine.
- Purification: Purify via RP-HPLC using a standard 0.1% TFA/Acetonitrile gradient.

Application 2: Synthesis of Trifluoroacetohydroxamate Inhibitors

TFAH is a potent Zinc-Binding Group (ZBG). Incorporating this moiety into a peptide sequence (usually at the C-terminus or on a Lysine side chain) creates powerful inhibitors for Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs).

Protocol 2: Installing the TFAH Moiety on a Lysine Side Chain

Objective: To acylate the

-amino group of a Lysine residue with a trifluoroacetohydroxamate motif. Note: Since TFAH itself is the "acid" component, we are actually coupling Trifluoroacetic acid to a Hydroxylamine on the peptide, OR coupling TFAH to an alkyl halide. The most common route is reacting an activated Trifluoroacetyl donor with a hydroxylamine-functionalized peptide.

Alternative Route (Using TFAH as Nucleophile): If the peptide contains an activated electrophile (e.g.,

-haloacetyl group), TFAH can react to form a hydroxamic acid derivative.

Reagents:

- Peptide-Resin: Peptidyl-Lys(_____-Haloacetyl)-Resin.
- Reagent: Trifluoroacetohydroxamic acid (TFAH).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Base: Cesium Carbonate () or DIEA.

Procedure:

- Swelling: Swell the resin (e.g., Rink Amide) in DMF for 30 min.
- Coupling: Dissolve TFAH (5 equiv) and (5 equiv) in DMF. Add to the resin.
- Incubation: Shake at RT for 4–6 hours.
- Mechanism: The Hydroxamic acid oxygen (or nitrogen, depending on conditions) acts as the nucleophile, displacing the halide.
 - Note: TFAH is an ambident nucleophile. Under basic conditions, -alkylation is often favored, but -alkylation can occur. For strict ZBG synthesis, pre-formed building blocks are preferred.

Mechanistic Insight: TFAH in Side Reactions

Understanding TFAH is critical for troubleshooting unwanted trifluoroacetylation.

During the cleavage of peptides containing Serine/Threonine using high concentrations of TFA, trifluoroacetyl esters (

) can form. Upon neutralization ($\text{pH} > 7$), these esters can undergo an

acyl shift, permanently protecting the N-terminus or side-chain amines with a TFA group.

TFAH Connection: TFAH serves as a model compound to study the stability of the

linkage. If your synthesis involves hydroxylamine linkers, exposure to TFAA or TFA can generate TFAH-like species that are highly reactive acylating agents.

Data Table: Stability of TFA-Groups

Group	Structure	Stability in 95% TFA	Stability in Piperidine (20%)	Removal Condition
N-TFA		Stable	Stable (mostly)	1M NaOH or
O-TFA		Unstable (Hydrolyzes)	Labile (Aminolysis)	Aqueous pH > 7
TFA-Hydroxamate		Stable	Labile	Hydrazine or dilute Base

References

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Disclaimer: Trifluoroacetohydroxamic acid is a potent chemical. Always handle in a fume hood. Its high acidity in the gas phase implies significant reactivity; ensure compatibility with other protecting groups (e.g., Trityl, Boc) before broad application.

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